molecular formula C26H29NO6S B11407334 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide

Cat. No.: B11407334
M. Wt: 483.6 g/mol
InChI Key: FXWUOKNGOYZPRV-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide likely involves multiple steps, including the formation of the chromene core, the introduction of the dioxidotetrahydrothiophenyl group, and the attachment of the propoxybenzyl moiety. Typical synthetic routes may include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Dioxidotetrahydrothiophenyl Group: This step may involve the oxidation of a tetrahydrothiophene derivative.

    Attachment of the Propoxybenzyl Moiety: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions may be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional carbonyl groups, while substitution reactions may introduce new functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide may have various scientific research applications, including:

    Chemistry: The compound can be studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Its biological activity can be investigated to determine its potential as a therapeutic agent.

    Medicine: The compound may be evaluated for its pharmacological properties and potential use in drug development.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide would depend on its specific biological activity. Potential mechanisms may include:

    Molecular Targets: The compound may interact with specific proteins or enzymes within cells.

    Pathways Involved: It may modulate signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other chromene derivatives with different substituents. Examples include:

    4H-chromene-2-carboxamide derivatives: These compounds may have different substituents on the chromene core.

    Dioxidotetrahydrothiophene derivatives: These compounds may have different functional groups attached to the thiophene ring.

Uniqueness

The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C26H29NO6S

Molecular Weight

483.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5,7-dimethyl-4-oxo-N-[(4-propoxyphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C26H29NO6S/c1-4-10-32-21-7-5-19(6-8-21)15-27(20-9-11-34(30,31)16-20)26(29)24-14-22(28)25-18(3)12-17(2)13-23(25)33-24/h5-8,12-14,20H,4,9-11,15-16H2,1-3H3

InChI Key

FXWUOKNGOYZPRV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C

Origin of Product

United States

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